Acetamide,n-ethyl-n-(tetrahydro-2,5-dimethyl-3-oxofurfuryl)-

Description

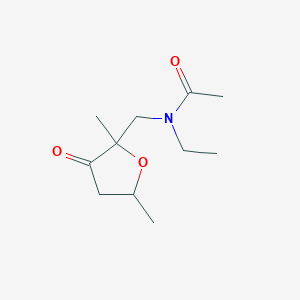

The compound "Acetamide, N-ethyl-N-(tetrahydro-2,5-dimethyl-3-oxofurfuryl)-" is a substituted acetamide featuring a tertiary amide structure. The nitrogen atom is bonded to an ethyl group and a tetrahydrofurfuryl moiety modified with 2,5-dimethyl and 3-oxo substituents.

The tetrahydrofurfuryl group introduces stereochemical complexity and may influence solubility, bioavailability, and intermolecular interactions. The 3-oxo group could enhance hydrogen-bonding capacity, while the ethyl and dimethyl groups likely modulate lipophilicity and steric bulk.

Properties

Molecular Formula |

C11H19NO3 |

|---|---|

Molecular Weight |

213.27 g/mol |

IUPAC Name |

N-[(2,5-dimethyl-3-oxooxolan-2-yl)methyl]-N-ethylacetamide |

InChI |

InChI=1S/C11H19NO3/c1-5-12(9(3)13)7-11(4)10(14)6-8(2)15-11/h8H,5-7H2,1-4H3 |

InChI Key |

KKHIQUZPUUVUHI-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC1(C(=O)CC(O1)C)C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Acetamide, N-ethyl-N-(tetrahydro-2,5-dimethyl-3-oxofurfuryl)- involves several steps. One common method includes the reaction of ethylamine with acetic anhydride to form N-ethylacetamide. This intermediate is then reacted with tetrahydro-2,5-dimethyl-3-oxofuran to yield the final product. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Acetamide, N-ethyl-N-(tetrahydro-2,5-dimethyl-3-oxofurfuryl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Scientific Research Applications

Acetamide, N-ethyl-N-(tetrahydro-2,5-dimethyl-3-oxofurfuryl)- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-ethyl-N-(tetrahydro-2,5-dimethyl-3-oxofurfuryl)- involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth and metabolism .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Crystallographic Properties

Table 1: Substituent-Driven Properties of Acetamide Derivatives

Key Observations:

- Crystallography: Meta-substituted trichloroacetamides () exhibit monoclinic systems with space group P21/c, where electron-withdrawing groups (e.g., Cl, CH3) influence packing efficiency. The target compound’s tetrahydrofurfuryl group may promote distinct lattice arrangements due to its rigid, oxygenated ring.

- Thermal Properties: The analog in has a melting point of 174–176°C, suggesting that oxo and sulfamoyl groups stabilize the solid state. The target compound’s dimethyl and ethyl groups may lower its melting point compared to polar derivatives.

Computational Parameterization ()

The CGenFF 2.4.0 update parameterizes deprotonated amides like N-ethyl acetamide, enabling molecular dynamics simulations for analogs. Further parameterization would be needed for the dimethyl-oxofurfuryl moiety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.